Product packaging for Cyclohexylamine benzoate(Cat. No.:CAS No. 3129-92-8)

Cyclohexylamine benzoate

Cat. No.: B1597408
CAS No.: 3129-92-8
M. Wt: 221.29 g/mol
InChI Key: CIFYUXXXOJJPOL-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexylamine (B46788) Benzoate (B1203000) in Chemical Science

In the realm of chemical science, cyclohexylamine benzoate is classified as an amine salt. Its structure consists of a cyclohexylammonium cation and a benzoate anion, formed through the transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of cyclohexylamine. The synthesis of this compound is a classic acid-base neutralization reaction, often carried out in a polar solvent like ethanol (B145695) to facilitate the dissolution of reactants and promote an efficient reaction.

The chemical behavior of this compound is dictated by the functional groups present in its constituent ions. The cyclohexylamine component provides a basic character, while the benzoate portion contributes acidic properties. This dual nature allows it to participate in a variety of chemical reactions, including oxidation of the amine group and reduction of the benzoate group under specific conditions. Furthermore, the amine group can undergo nucleophilic substitution reactions.

Crystallographic studies have revealed that this compound crystallizes in the orthorhombic system. The crystal structure is stabilized by strong intermolecular hydrogen bonds between the ammonium (B1175870) hydrogens of the cyclohexylammonium cation and the carboxylate oxygens of the benzoate anion. These interactions are fundamental to its solid-state structure and influence its physical properties.

Interdisciplinary Research Significance of this compound

The unique properties of this compound have led to its investigation and application across multiple scientific disciplines. Its most prominent role is as a corrosion inhibitor, particularly for ferrous metals like mild steel. mdpi.com The benzoate anion can adsorb onto metal surfaces through π-electron interactions, forming a protective film that hinders the corrosion process. researchgate.net This makes it a valuable component in protective coatings and rust-proofing solutions. kesslerchemical.comgoogle.com

In materials science, this compound and its derivatives are explored for their potential in creating novel materials. For instance, related cyclohexylamine-derived compounds have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net The ability to form stable single crystals makes these materials interesting for structural and property analysis. researchgate.net

The compound also serves as a versatile intermediate in organic synthesis. It is a building block for the production of more complex molecules, including pharmaceuticals and agrochemicals. atamanchemicals.com Its reactivity allows for further chemical transformations to create a diverse range of organic compounds.

Scope and Objectives of Academic Inquiry into this compound

Academic research on this compound is multifaceted, with several key areas of focus. A primary objective is to deepen the understanding of its mechanism as a corrosion inhibitor. Studies aim to elucidate the nature of the protective film formed on metal surfaces and to optimize its performance in various environments, including acidic and salt solutions. mdpi.comresearchgate.net This includes comparative studies with other inhibitors to assess its relative effectiveness. researchgate.net

Another significant area of inquiry is its application in synthetic chemistry. Researchers are exploring new synthetic routes and reactions involving this compound to create novel compounds with desired properties. researchgate.net This includes the development of more efficient and environmentally friendly synthesis methods.

Furthermore, the solid-state chemistry of this compound and related salts is an active area of research. researchgate.net The objectives here are to grow high-quality single crystals and to characterize their structural, spectral, thermal, and mechanical properties. researchgate.net This fundamental research provides insights into structure-property relationships that can guide the design of new functional materials. The study of its thermal stability and decomposition profile is also a key aspect of this research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1597408 Cyclohexylamine benzoate CAS No. 3129-92-8

Properties

IUPAC Name

benzoic acid;cyclohexanamine
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InChI

InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFYUXXXOJJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3129-92-8
Record name Cyclohexylammonium benzoate
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Record name Benzoic acid, compd. with cyclohexanamine (1:1)
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Synthetic Methodologies and Reaction Pathways of Cyclohexylamine Benzoate

Advanced Synthesis Routes and Chemical Preparation Techniques

The synthesis of cyclohexylamine (B46788) benzoate (B1203000) is fundamentally an acid-base reaction. This can be achieved through direct neutralization of cyclohexylamine with benzoic acid or its derivatives, or via reaction with more reactive species like acid chlorides.

Acid-Base Neutralization Approaches for Cyclohexylamine Benzoate

The formation of the cyclohexylammonium cation and the benzoate anion is the core of the synthesis. This proton transfer is typically efficient and forms the basis of the most common synthetic methods.

The direct reaction between cyclohexylamine and benzoic acid is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of cyclohexylamine accepts a proton from the carboxylic acid group of benzoic acid, resulting in the formation of the cyclohexylammonium benzoate salt.

The reaction is typically carried out in a suitable solvent to facilitate the interaction of the reactants. The use of substituted benzoic acids can influence the reaction rate and yield, depending on the electronic nature of the substituents. Electron-withdrawing groups on the benzoic acid ring can increase its acidity, potentially leading to a more vigorous reaction, while electron-donating groups may have the opposite effect. A typical laboratory-scale synthesis involving recrystallization from water can be expected to yield around 65% of the final product. google.com

Table 1: Reaction of Cyclohexylamine with Benzoic Acid Derivatives
Benzoic Acid DerivativeReaction ConditionsReported Yield (%)
Benzoic AcidWater, Recrystallization~65
4-Methylbenzoic AcidData Not AvailableData Not Available
4-Chlorobenzoic AcidData Not AvailableData Not Available

A common and efficient method for the synthesis of amide derivatives, which can be adapted for the formation of the corresponding ammonium (B1175870) salt, involves the use of a more reactive benzoic acid derivative, benzoyl chloride. In this reaction, cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct that is formed. The primary product of this reaction under anhydrous conditions is N-cyclohexylbenzamide. However, in the context of forming the ammonium salt, careful control of reaction conditions and the presence of water would be necessary to facilitate the hydrolysis of any intermediate amide and subsequent acid-base reaction.

A common method involves reacting cyclohexylamine with benzoyl chloride, where a base like pyridine is used to neutralize the HCl byproduct, leading to the formation of cyclohexylammonium benzoate.

Optimization Strategies for this compound Production

To enhance the efficiency and purity of this compound synthesis, several key parameters can be optimized. These include the choice of solvent and the stoichiometric ratio of the reactants.

The choice of solvent plays a crucial role in the synthesis of this compound. Polar solvents are generally preferred as they can effectively solvate the ionic salt product, thereby driving the reaction equilibrium towards its formation. Ethanol (B145695) is a commonly used solvent for this reaction as it facilitates the dissolution of both cyclohexylamine and benzoic acid, promoting an efficient reaction. The use of polar aprotic solvents may also enhance reaction efficiency. The selection of an appropriate solvent is critical for maximizing the yield and facilitating the crystallization of the final product.

Table 2: Effect of Solvent on this compound Synthesis Efficiency
SolventEffect on SolubilityImpact on Reaction Efficiency
EthanolGood solubility for reactantsEnhances reaction efficiency
MethanolData Not AvailableData Not Available
AcetoneData Not AvailableData Not Available
WaterHigh solubility at elevated temperatures, poor at low temperaturesUseful for recrystallization

The molar ratio of the reactants is a critical factor in controlling the purity of the final product. For the reaction between cyclohexylamine and benzoyl chloride, a 1:1 molar ratio is considered optimal to minimize the formation of side products. An excess of either reactant can lead to the presence of unreacted starting materials in the final product, necessitating more rigorous purification steps. Precise control of the stoichiometry is therefore essential for achieving high purity of this compound.

Table 3: Influence of Stoichiometric Ratio on Product Purity
Molar Ratio (Cyclohexylamine:Benzoic Acid Derivative)Effect on PurityObserved Side Products/Impurities
1:1Optimal for minimizing side productsMinimal
> 1:1Excess cyclohexylamine contaminationUnreacted cyclohexylamine
< 1:1Excess benzoic acid derivative contaminationUnreacted benzoic acid derivative
Temperature Regulation in this compound Synthesis

The synthesis of this compound, a salt formed from the acid-base reaction between cyclohexylamine and benzoic acid, requires careful control of reaction conditions, with temperature being a critical parameter. The reaction is typically conducted within a temperature range of 25–40°C.

Maintaining the temperature within this optimal range is essential for balancing the reaction kinetics against the thermal stability of the reactants and products.

Below 25°C: The rate of reaction may be too slow for practical synthesis, leading to incomplete conversion and lower yields. The solubility of the reactants, particularly benzoic acid in certain solvents, might also be reduced at lower temperatures.

Above 40°C: Higher temperatures can increase the rate of side reactions and promote the degradation of the amine component. Cyclohexylamine is a volatile liquid, and elevated temperatures increase its vapor pressure, which can alter the stoichiometric balance in an open or poorly sealed reaction vessel. atamanchemicals.com

Effective temperature regulation ensures a high yield of the desired salt while minimizing the formation of impurities, making it a key factor in the efficiency and success of the synthesis.

Precursor Synthesis Pathways (e.g., Dicyclohexylamine (B1670486) from Aniline (B41778) Hydrogenation)

The amine component of this compound is cyclohexylamine. A related and often co-produced compound during its synthesis is dicyclohexylamine. One industrial route to these cyclohexylamines is the catalytic hydrogenation of aniline. usda.govatamanchemicals.com The synthesis of dicyclohexylamine, in particular, can be achieved through the hydrogenation of a mixture of aniline and phenol (B47542) in the presence of a palladium catalyst. google.com

This process involves two primary reaction pathways that can occur simultaneously:

C₆H₅NH₂ + C₆H₅OH + 6H₂ → (C₆H₁₁)₂NH + H₂O

2C₆H₅NH₂ + 6H₂ → (C₆H₁₁)₂NH + NH₃

The first reaction tends to be predominant when phenol is present in amounts close to or exceeding the molecular equivalent of aniline. However, the second reaction is also significant and becomes the major pathway when aniline is in large molecular excess. google.com High yields of dicyclohexylamine are achievable regardless of which reaction predominates. The process is typically carried out at elevated temperatures and pressures.

Table 1: Representative Conditions for Dicyclohexylamine Synthesis from Aniline and Phenol google.com
ParameterValue
CatalystPalladium-containing catalyst
ReactantsAniline and Phenol
Temperature Range100°C to 200°C
Hydrogen PressureAt least 120 pounds per square inch
Reactant RatioA molecular excess of aniline over phenol favors the pathway involving two aniline molecules.

Mechanistic Investigations of this compound Transformations

The chemical transformations of this compound involve reactions of its individual ionic components. The amine moiety is susceptible to oxidation, while the benzoate anion can undergo reduction.

Oxidative Reactions of the Amine Moiety

The cyclohexylamine cation, in equilibrium with its free amine form, can undergo oxidation. The oxidation of cyclohexylamine with molecular oxygen over heterogeneous catalysts is a significant transformation, leading to products such as cyclohexanone (B45756) oxime. researchgate.net The reaction mechanism involves the activation of molecular oxygen by the catalyst and the adsorption of cyclohexylamine onto the catalyst surface. researchgate.net Photo-oxidation of cyclohexylamine can also yield a variety of products, including cyclohexanone oxime and N-cyclohexylidenecyclohexylamine. rsc.org

A proposed mechanistic step involves an electron transfer from the primary amine, followed by a proton transfer to form an α-aminoalkyl radical. This radical intermediate then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide, which can subsequently be converted to an oxime. researchgate.net

Formation of Nitroso and Nitro Derivatives

The oxidation of primary amines like cyclohexylamine can proceed through several stages to yield nitroso and, ultimately, nitro compounds. The oxidation pathway from the amine to the nitro compound involves intermediate species. google.com

Amine to Hydroxylamine (B1172632): The initial oxidation of the primary amine (R-NH₂) forms a hydroxylamine (R-NHOH).

Hydroxylamine to Nitroso: The hydroxylamine is then oxidized to the corresponding nitroso compound (R-N=O). It is crucial that the hydroxylamine compound is free from contamination with other amines, as their presence can promote the formation of oximes instead. The oxidation to the nitroso compound is favored under acidic conditions (pH not greater than 5.5). google.com

Nitroso to Nitro: Further oxidation of the nitroso compound yields the nitro derivative (R-NO₂).

The formation of nitroso compounds from primary amines where the amino group is attached to a primary or secondary carbon atom can be challenging, as the intermediate hydroxylamine can be converted to an oxime. google.com However, under controlled conditions, such as using molecular oxygen in the presence of specific catalysts and maintaining a low pH, cyclohexylhydroxylamine can be successfully oxidized to nitrosocyclohexane. google.com

Reductive Transformations of the Benzoate Anion

The benzoate anion component of the salt is resistant to reduction under mild conditions. However, under more forcing conditions, the carboxylate group can be reduced. The electrochemical reduction of benzoic acid, the parent acid of the benzoate anion, has been studied in various ionic liquids. These studies show that reduction can occur, leading to the formation of a radical anion. researchgate.netacs.org Chemical reduction using powerful reducing agents is a more common approach for transforming the benzoate functional group.

Conversion to Benzyl (B1604629) Alcohol

A significant reductive transformation of the benzoate anion (or its parent acid/esters) is its conversion to benzyl alcohol. This reduction requires potent reducing agents or specific catalytic systems.

Common methods include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids and their salts to primary alcohols. quora.comdoubtnut.comwikipedia.org It is highly effective for converting benzoate to benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the carboxylate group directly. quora.com

Catalytic Hydrogenation: High-pressure hydrogenation using specific catalysts can also achieve this reduction. For instance, the hydrogenation of benzoic acid over a Pt/SnO₂ catalyst has been shown to produce benzyl alcohol with high selectivity under milder conditions (190°C and 30 bar H₂) than previously reported. qub.ac.uk Other catalyst systems, such as Ru-Sn/Al₂O₃, have also been employed, though often requiring higher temperatures and pressures. qub.ac.uk

Table 2: Comparison of Methods for the Reduction of Benzoate/Benzoic Acid to Benzyl Alcohol
MethodReagent/CatalystTypical ConditionsSelectivity/YieldReference
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)Typically in an ether solvent (e.g., THF, diethyl ether)High yield quora.comwikipedia.org
Catalytic HydrogenationPt/SnO₂190°C, 30 bar H₂97% selectivity at 98% conversion qub.ac.uk
Catalytic HydrogenationRu-Sn/Al₂O₃260°C, 98 bar H₂94% yield qub.ac.uk

Nucleophilic Substitution Reactions Involving the Cyclohexylamine Group

The cyclohexylamine moiety within this compound possesses a nucleophilic nitrogen atom due to the lone pair of electrons on the nitrogen. This inherent nucleophilicity allows it to participate in various nucleophilic substitution reactions, primarily N-alkylation and N-acylation. In these reactions, the amine group acts as the nucleophile, attacking an electrophilic carbon atom and leading to the formation of new carbon-nitrogen bonds. While the compound exists as a salt, the free amine is in equilibrium and is the reactive species in these transformations.

N-Alkylation Reactions

N-alkylation of cyclohexylamine involves the reaction with alkyl halides, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium salts. savemyexams.comwikipedia.org The reactivity of the primary amine is often higher than that of ammonia (B1221849), which can make selective synthesis of the mono-alkylated product challenging, frequently resulting in a mixture of products. wikipedia.orgstudymind.co.ukmasterorganicchemistry.com The use of a large excess of the amine can favor the formation of the primary amine. studymind.co.uk

The general scheme for the N-alkylation of the cyclohexylamine portion is as follows:

C₆H₁₁NH₂ + R-X → [C₆H₁₁NH₂R]⁺X⁻ [C₆H₁₁NH₂R]⁺X⁻ + C₆H₁₁NH₂ ⇌ C₆H₁₁NHR + [C₆H₁₁NH₃]⁺X⁻

This initial reaction can be followed by further alkylation of the secondary and tertiary amines. savemyexams.com

Table 1: Examples of N-Alkylation Reactions of Amines

AmineAlkylating AgentProduct(s)Reaction ConditionsYield (%)Reference
Ammonia1-Bromooctane1-Octanamine and N-Octyl-1-octanamineNot specifiedNearly equal amounts wikipedia.org
Primary AmineAlkyl HalideSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltGeneral reactionMixture of products savemyexams.comucalgary.ca

This table illustrates the general outcome of amine alkylation, highlighting the potential for multiple substitution products.

N-Acylation Reactions

N-acylation is a common reaction where cyclohexylamine acts as a nucleophile, attacking the carbonyl carbon of an acyl chloride or acid anhydride (B1165640). smolecule.com This reaction is generally a more controlled and efficient method for modifying the amine group compared to N-alkylation, typically leading to the formation of a stable amide product. researchgate.net The reaction with acyl chlorides is often vigorous. reddit.com

A common example is the acylation of cyclohexylamine with acetic anhydride or acetyl chloride to produce N-cyclohexylacetamide. smolecule.compearson.com

Table 2: Synthesis of N-Cyclohexylacetamide via Nucleophilic Acylation

Reactant 1Reactant 2ProductCatalyst/SolventTemperature (°C)Yield (%)Reference
CyclohexylamineAcetic AnhydrideN-CyclohexylacetamideFe³⁺-montmorillonite / Toluene100-16068-75 smolecule.com
AcetamideCyclohexylbromideN-CyclohexylacetamideMP-500 / Nitroethane6057 prepchem.com
CyclohexylamineEthyl cyanoacetateN-cyclohexyl cyano acetamideHeat160-170Not Specified ijpcbs.com

These findings demonstrate that the cyclohexylamine group is a versatile nucleophile, capable of undergoing both N-alkylation and N-acylation to form a variety of derivatives. The choice of reagents and reaction conditions is crucial in directing the outcome of these nucleophilic substitution reactions.

Structural Elucidation and Supramolecular Chemistry of Cyclohexylamine Benzoate

Crystalline Structure Determination and Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within the crystalline lattice of cyclohexylamine (B46788) benzoate (B1203000). rsc.org These studies provide invaluable insights into molecular geometry, packing efficiency, and the intricate network of non-covalent interactions that govern the supramolecular assembly.

Single-Crystal X-ray Diffraction (SCXRD) Studies of Cyclohexylamine Benzoate

Crystallographic analysis of this compound reveals a structure composed of a cyclohexylammonium cation and a benzoate anion. The transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of cyclohexylamine is a key feature of its formation.

Detailed SCXRD studies have determined that this compound crystallizes in the orthoric space group Fdd2. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been reported as follows:

Unit Cell ParameterValue (Å)
a22.1824
b35.8905
c6.3763
α90°
β90°
γ90°

Data sourced from the Crystallography Open Database (COD) entry 7205763. nih.gov

This orthorhombic crystal system indicates that the unit cell has three unequal axes that are mutually perpendicular. The molecular packing within this framework is highly ordered, dictated primarily by the formation of extensive hydrogen bonding networks.

The crystal structure of this compound is extensively stabilized by a robust network of intermolecular hydrogen bonds. The primary and most significant of these are the charge-assisted N—H···O hydrogen bonds formed between the ammonium (B1175870) group of the cyclohexylammonium cation and the carboxylate group of the benzoate anion. rsc.org

In this arrangement, the three hydrogen atoms of the ammonium group (N-H) act as hydrogen bond donors, while the two oxygen atoms of the carboxylate group (C=O and C-O) serve as hydrogen bond acceptors. This interaction leads to the formation of one-dimensional hydrogen-bonded columns. rsc.org Specifically, cyclohexylammonium benzoate forms a type II hydrogen-bonded column characterized by repeating R³₄(10) hydrogen-bonded rings. rsc.org

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring in the cyclohexylammonium cation is not planar. To alleviate angle and torsional strain, it adopts a puckered conformation. libretexts.orgdalalinstitute.com The most stable and predominant conformation for a cyclohexane ring is the "chair" conformation. byjus.comyoutube.com

In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. libretexts.org Furthermore, all hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain. libretexts.orgyoutube.com The ammonium group in the cyclohexylammonium cation occupies an equatorial position on the chair conformer, which is generally the more stable position for a substituent to minimize steric interactions. researchgate.net The cyclohexane ring can undergo a conformational interchange between two chair forms, known as ring flipping, where axial and equatorial positions are interconverted. libretexts.org

Supramolecular Assembly and Non-Covalent Interactions

The study of supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. In the case of this compound, hydrogen bonding is the primary driving force for its self-assembly into a well-defined crystalline architecture.

Role of Cyclohexylammonium Cations as Polydentate Hydrogen Bond Donors

The cyclohexylammonium cation plays a crucial role in the supramolecular assembly of this compound by functioning as a polydentate hydrogen bond donor. rsc.org With three available hydrogen atoms on the positively charged nitrogen atom, the cation can engage in multiple hydrogen bonding interactions simultaneously.

Design and Engineering of Supramolecular Architectures

The design and engineering of supramolecular architectures hinge on the principles of molecular self-assembly, where non-covalent interactions guide constituent molecules into well-defined, stable superstructures. In the case of this compound, the architecture is engineered from two primary ionic components: the cyclohexylammonium cation and the benzoate anion. The formation of this salt via proton transfer from benzoic acid to cyclohexylamine creates a robust system for predictable self-assembly.

The primary interaction driving the formation of the supramolecular structure is the strong and directional hydrogen bonding between the ammonium hydrogens of the cyclohexylammonium cation and the carboxylate oxygens of the benzoate anion. This interaction acts as the foundational "glue," organizing the ions into a specific, repeating crystalline lattice. The predictability of this hydrogen bonding allows for the rational design of the crystal, as the geometry and charge distribution of the cation and anion dictate their preferred orientation relative to one another.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group F d d 2
a 22.1824 Å
b 35.8905 Å
c 6.3763 Å
α 90°
β 90°
γ 90°

Data sourced from the Crystallography Open Database (COD) via PubChem. nih.gov

π-Electron Interactions of the Benzoate Anion in Crystal Lattices

One such interaction is the anion–π interaction, an attractive force between an anion (in this case, the negatively charged carboxylate group influencing the attached π-system) and the electron-deficient face of an aromatic ring. While the benzene (B151609) ring in benzoate is not strongly electron-deficient on its own, the distribution of electron density within the crystal lattice can create local environments where these interactions become favorable.

More commonly, aromatic rings in crystal structures engage in π-π stacking or C–H···π interactions. researchgate.net In π-π stacking, the aromatic rings of adjacent benzoate anions align, either in a face-to-face or an offset configuration, to maximize attractive van der Waals forces. C–H···π interactions can also occur, where a C-H bond from a neighboring cyclohexylammonium cation is oriented towards the face of a benzoate ring, functioning as a weak hydrogen bond. acs.orgrsc.org The interplay of these various π-interactions, layered on top of the primary hydrogen-bonding framework, dictates the final, precise packing of the ions in the solid state, influencing the material's physical properties.

Advanced Spectroscopic Characterization and Computational Chemistry of Cyclohexylamine Benzoate

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within cyclohexylamine (B46788) benzoate (B1203000) by measuring the absorption of infrared radiation, which excites molecular vibrations. The formation of the salt from cyclohexylamine and benzoic acid results in a proton transfer, creating the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the benzoate anion (C₆H₅COO⁻). This ionic interaction is clearly reflected in the FT-IR spectrum.

The most characteristic vibrations involve the N-H stretches of the ammonium (B1175870) group and the carboxylate (COO⁻) stretches of the benzoate anion. The broad absorption bands typical of an O-H stretch in a carboxylic acid (around 2500-3300 cm⁻¹) disappear, and new bands corresponding to the N-H stretching vibrations of the newly formed ammonium group emerge. These N-H stretching bands are typically observed in the region of 3000-3200 cm⁻¹. Furthermore, the C-H stretching vibrations of the cyclohexyl ring's aliphatic C-H bonds are expected between 2850 and 3000 cm⁻¹.

The carbonyl (C=O) absorption of benzoic acid, usually found around 1700-1730 cm⁻¹, is replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). masterorganicchemistry.com These appear at approximately 1550-1610 cm⁻¹ for the asymmetric stretch and 1385-1420 cm⁻¹ for the symmetric stretch, providing definitive evidence of salt formation. Additional peaks corresponding to the C=C stretching of the aromatic ring in the benzoate anion are also present in the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyclohexylammonium (NH₃⁺)N-H Stretching3000 - 3200
Cyclohexyl (CH₂)C-H Stretching2850 - 3000
Benzoate (COO⁻)Asymmetric Stretching1550 - 1610
Benzoate (Aromatic)C=C Stretching1450 - 1600
Benzoate (COO⁻)Symmetric Stretching1385 - 1420

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides a detailed map of the carbon and hydrogen atom environments within cyclohexylamine benzoate, confirming its structural integrity.

In ¹H NMR spectroscopy, the protons of the cyclohexyl ring typically appear as a series of broad, overlapping multiplets in the aliphatic region, generally between 1.0 and 3.0 ppm. The proton attached to the nitrogen atom (N-H) would show a distinct chemical shift, often broadened by quadrupole effects and proton exchange. The aromatic protons of the benzoate anion produce signals in the downfield region, typically between 7.0 and 8.5 ppm. The specific pattern of these aromatic signals can confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aliphatic carbons of the cyclohexyl ring are expected to resonate in the range of 20-50 ppm. The carbons of the benzoate ring will appear in the aromatic region (120-140 ppm), with the carboxylate carbon (COO⁻) appearing significantly further downfield, typically around 170-180 ppm. The number and chemical shifts of the peaks confirm the presence of both the cyclohexylammonium cation and the benzoate anion.

Moiety Nucleus Expected Chemical Shift (δ, ppm)
Cyclohexyl Ring¹H1.0 - 3.0 (aliphatic protons)
Ammonium Group¹HVariable, often broad (N-H protons)
Benzoate Ring¹H7.0 - 8.5 (aromatic protons)
Cyclohexyl Ring¹³C20 - 50
Benzoate Ring¹³C120 - 140
Carboxylate Group¹³C170 - 180

Theoretical-Experimental Spectroscopic Correlation Studies

To achieve a more profound understanding of the vibrational modes of this compound, experimental FT-IR and FT-Raman data can be correlated with theoretical calculations. sphinxsai.com This approach involves using computational chemistry methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), to model the molecular geometry and calculate the harmonic vibrational frequencies. sphinxsai.commdpi.com

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and more accurate comparison with the experimental wavenumbers. sphinxsai.com Such studies enable a precise assignment of each observed band in the IR and Raman spectra to specific molecular motions. For instance, complex vibrations involving the coupling of bending and stretching modes within the molecule can be accurately identified. This detailed assignment helps to confirm the molecular structure and provides insight into intermolecular interactions, such as hydrogen bonding between the ammonium hydrogens and the carboxylate oxygens, which play a crucial role in the crystal's stability. sphinxsai.com

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy is employed to investigate the electronic transitions within this compound, which are fundamental to understanding its optical properties, including its potential for nonlinear optical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to assess the optical transparency and determine the lower cut-off wavelength of this compound, which are critical parameters for optical applications. The absorption of UV light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the benzoate anion, specifically the conjugated π-system of the benzene ring and the carboxylate group.

The electronic spectrum is expected to show absorptions corresponding to π→π* transitions, associated with the aromatic ring, and n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the carboxylate group. Good optical transparency in the visible region and a low UV cut-off wavelength are desirable for nonlinear optical materials to ensure that there is no absorption loss at the fundamental or second-harmonic wavelengths. For example, a derivative, cyclohexylammonium 4-methoxy benzoate (C4MB), has been shown to have a UV cut-off wavelength around 325 nm, indicating good transparency in the visible spectrum. osti.gov

Nonlinear Optical (NLO) Properties of this compound Derivatives

Organic materials with a proton donor (acid) and a proton acceptor (base) can form salts that crystallize in non-centrosymmetric space groups, a key requirement for second-order nonlinear optical (NLO) activity. This compound and its derivatives are of interest for such applications, including second-harmonic generation (SHG), which is the ability to convert incident laser light of a certain frequency into light with twice that frequency.

The NLO response can be enhanced by modifying the benzoate ring with electron-donating or electron-withdrawing groups. A notable example is cyclohexylammonium 4-methoxy benzoate (C4MB), where the electron-donating methoxy (B1213986) group enhances the molecule's hyperpolarizability. Studies have shown that C4MB exhibits significant NLO properties. The SHG efficiency of a C4MB single crystal was found to be 3.3 times greater than that of the widely used inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). osti.gov This enhanced efficiency highlights the potential of engineering this compound derivatives for use in optical device fabrication. osti.govnih.govmdpi.com

Compound Property Value Reference Standard
Cyclohexylammonium 4-Methoxy Benzoate (C4MB)Second-Harmonic Generation (SHG) Efficiency3.3 times greaterPotassium Dihydrogen Phosphate (KDP)
Second Harmonic Generation (SHG) Efficiency Studies

Second Harmonic Generation (SHG) is a second-order nonlinear optical process observed in materials that lack a center of symmetry. In this phenomenon, two photons of the same frequency interact with the NLO material and are converted into a single new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for characterizing NLO materials.

For a compound to be SHG-active, it must crystallize in a non-centrosymmetric space group. Crystallographic studies of this compound reveal that it crystallizes in the F d d 2 space group, which is non-centrosymmetric. nih.gov This structural characteristic is a prerequisite for observing a second-order NLO response, making this compound a potential candidate for SHG applications. The SHG efficiency is typically measured using the Kurtz-Perry powder technique, where the intensity of the frequency-doubled light generated by the sample is compared to that of a standard reference material, such as Potassium Dihydrogen Phosphate (KDP) or urea (B33335). While specific experimental SHG efficiency values for this compound are not extensively documented in current literature, its acentric crystal structure confirms its potential for this NLO property.

Third-Order Nonlinear Optical Response (Z-scan Technique)

The third-order nonlinear optical response is a characteristic of all materials, regardless of their symmetry. This response is crucial for applications such as optical switching and optical limiting. nipne.rourmia.ac.ir The Z-scan technique is a widely used and relatively simple experimental method to determine both the sign and magnitude of the third-order NLO properties, namely the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). ucf.edu

In a typical Z-scan experiment, a single focused laser beam is passed through the sample, which is moved along the beam's axis (the z-axis).

Open-Aperture Z-scan: By measuring the total transmitted power without an aperture, the nonlinear absorption coefficient (β) can be determined. A peak in transmittance indicates saturable absorption (negative β), while a valley indicates two-photon absorption or reverse saturable absorption (positive β). researchgate.netdu.ac.ir

Closed-Aperture Z-scan: By placing an aperture in the far-field, changes in the beam's divergence due to self-focusing or self-defocusing can be measured. This allows for the determination of the nonlinear refractive index (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while the opposite signature indicates a positive n₂ (self-focusing). rsc.org

Compound ClassNonlinear Absorption (β) (cm/W)Nonlinear Refraction (n₂) (cm²/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
Azo Dyes10⁻³ to 10⁻²10⁻⁹ to 10⁻⁷10⁻⁹ to 10⁻⁵
Phthalocyanines10⁻⁵ to 10⁻³10⁻¹⁰ to 10⁻⁸10⁻⁸ to 10⁻⁶
Carbazole Derivatives~10⁻⁵~10⁻⁹~10⁻⁷
Influence of Substituents on NLO Activity

The NLO response of organic molecules can be significantly enhanced by molecular engineering. A common strategy is the "push-pull" mechanism, where an electron-donating group (donor) and an electron-accepting group (acceptor) are linked by a π-conjugated bridge. mdpi.comnih.gov This configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for large hyperpolarizability values that govern NLO activity. nih.gov

In this compound, the benzoate anion can be considered the electron-donating part, while the cyclohexylammonium cation acts as the acceptor. The NLO properties could be tuned by introducing various substituents:

On the Benzoate Ring: Attaching strong electron-withdrawing groups (e.g., -NO₂, -CN) to the para-position of the benzoate ring would increase its acceptor strength, potentially enhancing the ICT and boosting the NLO response.

Studies on various D-π-A systems have consistently shown that increasing the strength of the donor/acceptor groups and extending the length of the π-conjugated bridge leads to a significant enhancement of the first (β) and third (γ) hyperpolarizabilities. nih.govacs.org

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides powerful tools to predict and understand the electronic structure and properties of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the electronic properties of molecular systems. longdom.orgnih.gov By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comnih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular structure and to serve as the foundation for more detailed analyses like FMO and MEP. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org These two orbitals are critical in determining a molecule's electronic transitions, reactivity, and NLO properties. taylorandfrancis.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net

A smaller HOMO-LUMO gap generally implies that the molecule can be more easily polarized, which often correlates with a larger hyperpolarizability and enhanced NLO activity. acs.org In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoate anion, while the LUMO would be associated with the cyclohexylammonium cation. The energy gap dictates the energy required for the fundamental electronic excitation, which underlies the NLO response. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap.

CompoundE-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)
Benzene-6.75-1.155.60
Benzoic Acid-7.31-1.855.46
Aniline (B41778)-5.23-0.414.82
p-Nitroaniline-6.69-3.153.54
Molecular Electrostatic Potential (MEP) Surface Investigations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interactions. mdpi.comnih.gov The MEP map is plotted on the molecular surface, using a color scale to represent the electrostatic potential.

Red/Yellow Regions: Indicate negative potential, corresponding to areas rich in electrons. These are typically associated with electronegative atoms and represent sites for electrophilic attack.

Blue Regions: Indicate positive potential, corresponding to electron-deficient areas. These are associated with atomic nuclei, particularly acidic protons, and represent sites for nucleophilic attack. nih.gov

For this compound, an MEP surface analysis would reveal strong negative potential localized around the oxygen atoms of the carboxylate group on the benzoate anion. researchgate.net Conversely, regions of high positive potential would be found around the acidic protons of the -NH₃⁺ group on the cyclohexylammonium cation. This charge distribution is fundamental to the ionic bonding between the two components and governs the hydrogen bonding patterns observed in its crystal structure, which in turn influences its macroscopic properties, including its NLO response.

HOMO-LUMO Energy Gap Calculations

The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. edu.krdirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the energies of these frontier orbitals. edu.krdschrodinger.com The choice of functional and basis set, such as B3LYP/6-311++G, is critical for obtaining accurate results. edu.krd These calculations can determine the energies of HOMO (EHOMO) and LUMO (ELUMO) and subsequently the energy gap (ΔE = ELUMO - EHOMO). The electronic transition absorption from the ground state to the first excited state is often described by the one-electron excitation from the HOMO to the LUMO. irjweb.comschrodinger.com

The surrounding medium can also influence the HOMO-LUMO gap. Calculations performed in the gas phase versus a solvent phase can show different results, with the energy gap often being larger in a polar solvent like water. This suggests that electron transfer is comparatively harder in a solvent medium than in the gas phase. edu.krd For this compound, the ionic nature of the compound, with its distinct cyclohexylammonium cation and benzoate anion, means that the HOMO is likely localized on the electron-rich benzoate anion, while the LUMO may be associated with the cyclohexylammonium cation.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap calculated by DFT.
ParameterGas Phase (eV)Water (eV)
EHOMO-5.109-5.263
ELUMO-1.237-1.317
Energy Gap (ΔE)3.8723.946

Note: The data in the table are representative values for a comparable organic molecule calculated using DFT (B3LYP/6-31++G basis set) to illustrate the concept and the effect of the medium, as presented in similar studies. edu.krd

Molecular Dynamics Simulations (MDS) for Inhibitor-Surface Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the adsorption and interaction of inhibitor molecules on material surfaces at an atomic level. rsc.orgmdpi.com For this compound, MDS can elucidate its mechanism as a corrosion inhibitor by modeling its interaction with a metal surface, such as aluminum alloy, in an aqueous environment. nih.govresearchgate.net

The simulation typically involves constructing a model system consisting of the metal surface, a layer of solvent (water), and the inhibitor molecules. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each particle over time, providing a dynamic view of the adsorption process. mdpi.com

Key outputs from these simulations include interaction energies and binding energies between the inhibitor and the surface. The interaction energy quantifies the strength of the adsorption, with more negative values indicating a stronger and more stable interaction. mdpi.com This energy is typically composed of electrostatic and van der Waals components. mdpi.com Analysis of the simulation trajectories reveals the orientation of the this compound molecules on the surface. It is expected that the benzoate anion, with its negatively charged carboxylate group and π-electrons of the benzene ring, would play a significant role in adsorbing onto a positively charged metal surface. The cyclohexylammonium cation would then form a secondary layer, potentially creating a hydrophobic barrier that repels corrosive species. researchgate.net

MD simulations can also provide information on the conformational changes of the inhibitor upon adsorption and the displacement of water molecules from the surface, which is a critical step in the inhibition process. rsc.orgnih.gov The results can help explain the efficiency of the inhibitor and guide the development of new, more effective corrosion protection strategies. mdpi.com

Table 2: Representative Interaction Energies from MDS of an Inhibitor on a Surface.
SystemInteraction Energy (kcal/mol)Binding Energy (kcal/mol)
Inhibitor - Surface-150.5150.5
Inhibitor - Water-45.245.2

Note: The data presented are illustrative values derived from general MDS studies on inhibitor-surface interactions to demonstrate the type of quantitative results obtained from such simulations. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the localized electronic structure of a molecule, including bonding patterns and intermolecular interactions. uba.arq-chem.com It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. q-chem.com

For this compound, which is an amine salt, the primary stabilizing forces are the strong intermolecular hydrogen bonds and electrostatic interactions between the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the benzoate anion (C₆H₅COO⁻). NBO analysis is exceptionally well-suited to quantify these interactions.

The core of the NBO analysis for intermolecular interactions lies in the second-order perturbation theory analysis of the Fock matrix. researchgate.net This analysis identifies "donor-acceptor" interactions between the filled (donor) NBOs of one part of the system and the unfilled (acceptor) NBOs of another. The strength of these interactions is evaluated by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

In the case of this compound, the most significant donor-acceptor interactions would be between the lone pairs (donor NBOs) on the oxygen atoms of the benzoate anion and the antibonding orbitals (acceptor NBOs) of the N-H bonds of the cyclohexylammonium cation. These interactions correspond to the N-H···O hydrogen bonds that are fundamental to the stability of the compound's crystal structure. The NBO analysis provides a quantitative measure of the charge transfer and energy stabilization associated with each of these hydrogen bonds. uba.ar

Table 3: Illustrative NBO Second-Order Perturbation Analysis for Hydrogen Bonding.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O) of COO⁻σ(N-H) of NH₃⁺25.8
LP(O) of COO⁻σ(N-H) of NH₃⁺21.5

Note: The data are representative E(2) values for strong hydrogen bonds as determined by NBO analysis in similar ionic organic compounds. LP(O) denotes a lone pair on an oxygen atom, and σ(N-H) denotes the antibonding orbital of the N-H bond.* uba.arresearchgate.net

Research on Corrosion Inhibition Mechanisms of Cyclohexylamine Benzoate

Fundamental Principles of Corrosion Inhibition by Cyclohexylamine (B46788) Benzoate (B1203000)

Cyclohexylamine benzoate is recognized as a volatile corrosion inhibitor, particularly effective in protecting ferrous metals. google.com Its mechanism of action is rooted in its ability to interact with metal surfaces, creating a barrier that mitigates corrosive processes. researchgate.net The compound is an amine salt, comprising a cyclohexylammonium cation and a benzoate anion, formed from the reaction between cyclohexylamine and benzoic acid. This dual ionic nature is central to its function as a corrosion inhibitor.

The efficacy of most organic corrosion inhibitors, including this compound, depends on their adsorption onto the metal surface. researchgate.netresearchgate.net This process involves the displacement of water molecules from the metal surface and the subsequent attachment of the inhibitor molecules. researchcommons.org The inhibitor then forms a protective layer that acts as a barrier, hindering both anodic and cathodic reactions of the corrosion process. researchgate.netresearchcommons.org The efficiency of this protective layer is directly related to the degree of surface coverage by the adsorbed inhibitor molecules. studylib.net

Chemisorption is a key mechanism through which organic inhibitors bind to metal surfaces. researchgate.net This process involves the formation of a chemical bond between the inhibitor molecule and the metal. researchgate.net In the case of this compound, the benzoate anion can adsorb onto metal surfaces via the π-electrons of its aromatic ring, sharing electrons with the vacant d-orbitals of the metal. This interaction creates a stable, protective film on the surface. researchgate.net The formation of such a coordinate bond is a characteristic of chemisorption, leading to a strong and effective inhibition layer. rsc.org

The primary function of this compound as a corrosion inhibitor is to form a stable protective film on the metal substrate. researchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment. researchcommons.org The formation of this film is a dynamic process initiated by the adsorption of the inhibitor molecules. The benzoate anion, in particular, plays a crucial role by adsorbing onto the metal and creating a protective layer. This film hinders the diffusion of corrosive species such as oxygen and water to the metal surface and obstructs the flow of electrons, thereby suppressing both the anodic dissolution of the metal and the cathodic reduction reactions. researchgate.netresearchgate.net The stability and effectiveness of this film depend on factors like the chemical structure of the inhibitor and its interaction with the metal surface. researchgate.net

Adsorption Mechanisms on Metal Surfaces

Electrochemical Studies of Inhibition Efficiency

Electrochemical methods are vital for evaluating the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on how an inhibitor affects the rate of corrosion. ekb.eg These studies are typically conducted after the system has reached a stable resting potential.

Open-Circuit Potential (OCP), also known as the corrosion potential (Ecorr), is the electrical potential difference measured between a working electrode (the metal sample) and a reference electrode when no external current is flowing. pineresearch.comabechem.com Monitoring the OCP over time is a fundamental step in electrochemical corrosion studies. A stable OCP reading indicates that the electrochemical system has reached a steady state, which is a prerequisite for conducting other electrochemical tests like polarization or EIS. pineresearch.com

The introduction of an inhibitor like this compound into a corrosive medium can cause a shift in the OCP. The direction and magnitude of this shift provide initial insights into the inhibitor's mechanism.

A significant shift in the positive (noble) direction suggests that the inhibitor primarily acts on the anodic reaction (anodic inhibitor).

A shift in the negative (active) direction indicates a primary effect on the cathodic reaction (cathodic inhibitor).

A negligible or small shift suggests the inhibitor affects both anodic and cathodic reactions, classifying it as a mixed-type inhibitor. abechem.com

By observing the OCP, researchers can determine the time required for the protective film to form and stabilize on the metal surface.

Illustrative Data on OCP Shift with Inhibitor

The following table demonstrates typical changes in Open-Circuit Potential (OCP) for a metal in a corrosive solution before and after the addition of a mixed-type organic inhibitor similar to this compound.

ConditionOCP (mV vs. SCE)StabilityImplication
Blank Corrosive Solution-550Fluctuating initially, then stabilizingActive corrosion of the metal.
With Inhibitor (after 30 min)-535StableThe inhibitor has adsorbed on the surface, affecting both anodic and cathodic sites, leading to a slight noble shift and stabilization of the potential.

Potentiodynamic Polarization Investigations

Potentiodynamic polarization (PDP) is a fundamental electrochemical technique used to study the kinetics of corrosion and the effectiveness of inhibitors. The method involves changing the potential of a metal sample (the working electrode) at a controlled rate and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential).

From these plots, key parameters are extracted that quantify the corrosion process. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection. A lower Icorr value in the presence of an inhibitor indicates a reduced corrosion rate. The inhibition efficiency (IE%) is a critical metric calculated from these values.

This compound typically functions as a mixed-type inhibitor. This means it influences both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. In a PDP study, the presence of this compound would be expected to shift both the anodic and cathodic branches of the polarization curve to lower current densities. The corrosion potential (Ecorr) may show a slight shift, but not a significant one in either the anodic or cathodic direction, which is characteristic of mixed-type inhibitors najah.edu. The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that impedes the electrochemical reactions responsible for corrosion najah.edu.

A hypothetical data table illustrating the expected results from a potentiodynamic polarization study on mild steel in an acidic medium is presented below.

Table 1: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration Ecorr (mV vs. SCE) Icorr (µA/cm²) Anodic Tafel Slope (βa) (mV/dec) Cathodic Tafel Slope (βc) (mV/dec) Inhibition Efficiency (IE%)
Blank (0 M) -475 1050 75 120 -
1x10⁻⁴ M CHA-B -480 150 78 125 85.7%
5x10⁻⁴ M CHA-B -482 85 80 128 91.9%

Note: This table is illustrative and represents typical expected outcomes for a mixed-type inhibitor.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film. It works by applying a small amplitude AC potential signal at various frequencies to the corroding system and measuring the impedance.

The results are often visualized in two types of plots:

Nyquist Plot: This plot shows the imaginary part of impedance versus the real part. For a simple corrosion process, it often appears as a single semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher resistance to corrosion.

Bode Plot: This presents the impedance magnitude and phase angle as a function of frequency. Higher impedance values at low frequencies are associated with better corrosion protection.

These changes are modeled using equivalent electrical circuits, where Rct represents the corrosion resistance and Cdl represents the capacitance of the protective layer.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for Mild Steel in an Acidic Solution

Inhibitor Concentration Rct (Ω·cm²) Cdl (µF/cm²) Inhibition Efficiency (IE%)
Blank (0 M) 50 200 -
1x10⁻⁴ M CHA-B 350 80 85.7%
5x10⁻⁴ M CHA-B 600 55 91.7%

Note: This table contains representative data illustrating the expected trend. The IE% is calculated from the Rct values.

Surface Characterization Techniques for Inhibited Metals

Metallurgical Research Microscopy (MRM)

Metallurgical Research Microscopy, or optical microscopy, is a direct visualization technique used to examine the surface of the metal. By comparing the surface of a metal sample exposed to the corrosive environment with and without the inhibitor, the effectiveness of the protective film can be assessed. A sample protected by an effective layer of this compound would exhibit a significantly smoother surface with a noticeable reduction in corrosion damage, such as pits and general degradation, compared to an unprotected sample which would appear rough and heavily corroded researchgate.net.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides higher magnification images of the metal surface, revealing detailed morphological features. In corrosion studies, SEM is invaluable for visualizing the nature of the protective film and the extent of corrosion damage. An SEM image of a mild steel sample after immersion in an acidic solution would typically show a rough, damaged surface with numerous pits and cracks imim.pl. In contrast, a sample immersed in the same solution containing this compound would display a much smoother and more uniform surface, confirming the formation of a protective inhibitor film that covers the metal and prevents direct contact with the corrosive medium najah.edunih.gov.

X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Morphology

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface. In the context of corrosion inhibition, XPS is used to confirm the adsorption of the inhibitor onto the metal surface. An XPS analysis of a metal surface treated with this compound would be expected to detect the presence of nitrogen (from the cyclohexylamine part) and specific carbon and oxygen environments (from the benzoate part), which would be absent on a bare, uninhibited metal sample. This provides direct evidence of the formation of the protective inhibitor film researchgate.net.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. AFM is used to quantify the surface roughness of the metal before and after exposure to the corrosive environment. A metal surface protected by this compound is expected to show a significantly lower average roughness value compared to an unprotected surface qu.edu.iq. This is because the adsorbed inhibitor film creates a smoother, more uniform surface, covering the irregularities and preventing the localized corrosive attack that increases surface roughness mdpi.com.

Comparative Analysis with Other Corrosion Inhibitors

The performance of this compound is best understood when compared to other common corrosion inhibitors. Its properties as a volatile corrosion inhibitor (VCI) place it in a category with other amine salts, but its effectiveness varies based on the chemical composition and the environmental conditions.

Amine benzoates, including this compound, are known to provide good inhibition under mild, long-term test conditions. However, their performance can diminish under severe or accelerated exposure conditions. In contrast, amine nitrites, such as dicyclohexylamine (B1670486) nitrite, are highly effective in accelerated tests and are often considered more potent inhibitors for severe environments drdo.gov.in. The vaporization mechanism also differs; onium salts like amine benzoates are thought to undergo dissociative vaporization, releasing the constituent amine and acid into the vapor phase semanticscholar.org.

The benzoate anion itself is a well-known corrosion inhibitor. When compared to sodium nitrite, another common inhibitor, sodium benzoate is often considered a 'safe' inhibitor because it does not tend to cause intense localized corrosion if its concentration falls below the minimum required for full protection researchgate.net. However, nitrite-based inhibitors are often more effective, especially for protecting cast iron researchgate.nettrb.org.

Table 3: Comparative Analysis of this compound with Other Inhibitors

Inhibitor Type Typical Application Advantages Limitations
This compound Mixed-type, Volatile (VCI) Ferrous metals, packaging, milder conditions Provides good protection in long-term, milder tests; considered a 'safe' inhibitor drdo.gov.inresearchgate.net. Less effective in severe or accelerated conditions compared to nitrites drdo.gov.in.
Dicyclohexylamine Nitrite Anodic, Volatile (VCI) Ferrous metals, packaging, severe conditions Highly effective in accelerated and severe exposure tests drdo.gov.in. Can be less effective in atmospheres with high sulfur dioxide drdo.gov.in.
Sodium Benzoate Anodic Water treatment, antifreeze solutions 'Safe' inhibitor (doesn't cause localized pitting at low concentrations); protects soldered joints researchgate.netresearchgate.net. Less efficient than chromates or nitrites; requires higher concentrations researchgate.nettrb.org.
Sodium Nitrite Anodic Closed-loop cooling systems, concrete reinforcement Very effective for cast iron and steel passivation, even at low concentrations trb.orggoogle.com. Can accelerate corrosion of soldered joints if used without a buffer like benzoate researchgate.net. Toxic.

| Morpholine Carbonate | Volatile (VCI) | Steam boiler systems | Good protection in accelerated tests drdo.gov.in. | May be less effective in long-term tests compared to other VCIs drdo.gov.in. |

Influence of Anion and Cation Structures on Inhibition Performance

The corrosion inhibition performance of this compound is intrinsically linked to the distinct chemical structures and properties of its constituent ions: the cyclohexylammonium cation and the benzoate anion. This compound is formed through an acid-base neutralization reaction between cyclohexylamine, a strong base, and benzoic acid. cecri.res.in The resulting salt structure allows for a dual-action inhibition mechanism, where both the cation and the anion play crucial roles in protecting metal surfaces.

The benzoate anion is primarily responsible for forming a protective barrier on the metal. It adsorbs onto the metal surface, with the aromatic ring's π-electrons interacting with the metal's vacant d-orbitals. This adsorption process creates a film that hinders the anodic reaction, effectively passivating the metal surface and preventing its dissolution. cortecvci.com

The cyclohexylammonium cation contributes to the inhibition process in several ways. The amine group possesses an unshared pair of electrons on the nitrogen atom, which can form coordinate bonds with the metal atoms on the surface. cecri.res.in This interaction helps to stabilize the protective film and can shift the corrosion potential towards more noble (less reactive) values. cecri.res.in Furthermore, the organic cation itself can form a layer on the metal surface, displacing water and other corrosive agents. The structure of the cation, in this case, the bulky cyclohexyl group, influences the packing density and stability of this protective layer. Studies on other inhibitor systems have shown that the nature of the cation has a dramatic effect on the inhibition efficiency, influencing the mechanism of adsorption onto the mild steel surface. nih.gov

Synergistic Effects in Multi-Component Inhibitor Systems

In many industrial applications, corrosion inhibitors are used as part of a multi-component system to enhance their performance. This is often due to a phenomenon known as synergism, where the total inhibition efficiency of the mixture is greater than the sum of the efficiencies of the individual components. This compound has been noted for its use in such synergistic mixtures, often combined with other inhibitors like benzotriazole. google.com

The mechanism behind synergism can be complex. It may involve one inhibitor enhancing the adsorption of another onto the metal surface. For instance, the pre-adsorption of one component might alter the surface charge, making it more favorable for the adsorption of the second component. In other cases, the components may inhibit different aspects of the corrosion process; for example, one might be an anodic inhibitor while the other is a cathodic inhibitor, providing more comprehensive protection.

To quantify the level of interaction between inhibitors in a blend, a synergy factor (Sθ) can be calculated using the following formula trea.com:

Sθ = (1 - θ₁ - θ₂) / (1 - θ'₁₂)

Where:

θ₁ and θ₂ are the degrees of surface coverage for the individual inhibitors.

θ'₁₂ is the degree of surface coverage for the inhibitor blend.

A synergy factor greater than 1 indicates a synergistic effect, while a value less than 1 suggests an antagonistic interaction. trea.com The use of synergistic blends is crucial in practical scenarios, as it can allow for effective corrosion protection even when inhibitor concentrations drop to low levels due to various system factors. trea.com For example, research on other inhibitor systems has shown that combining different compounds can lead to a significant boost in protection, with inhibition efficiencies reaching as high as 98.8%. nih.gov

Volatility and Environmental Factors in Vapor Phase Corrosion Inhibition (VCI)

This compound is classified as a Vapor Phase Corrosion Inhibitor (VCI), also known as a Volatile Corrosion Inhibitor (VPI). cecri.res.inresearchgate.net These are organic compounds that possess sufficient vapor pressure to transition into a gaseous state, travel through an enclosed space, and subsequently condense onto metal surfaces. researchgate.net Upon condensation, they form a thin, monomolecular protective film that inhibits corrosion by preventing moisture and other corrosive agents from reaching the metal. researchgate.netcortecvci.com

The effectiveness of VCIs like this compound is derived from their chemical composition. The most effective volatile inhibitors are often the reaction products of a weak volatile base and a weak volatile acid. cortecvci.com this compound fits this description perfectly, being a salt of cyclohexylamine (a volatile base) and benzoic acid (a weak acid). This composition is fundamental to its ability to be delivered via the vapor phase. cortecvci.com

Vapor Pressure and Latent Heat of Sublimation Considerations

The vapor pressure of a VCI is a critical physical property that governs its performance. It determines the rate at which the inhibitor volatilizes and saturates the atmosphere within an enclosed space, as well as the stability of the protective film it forms. cortecvci.com Inhibitors are often categorized based on their vapor pressure, as this dictates the speed and duration of the protection they offer. google.com

The relationship between the vapor pressure (P) of a VCI and temperature (T) can be described by the Clausius-Clapeyron equation, which in its integrated form is often expressed as cortecvci.com:

LgP = A/T + B

This equation shows that plotting the logarithm of vapor pressure against the inverse of temperature yields a straight line, the slope of which is related to the latent heat of sublimation. cortecvci.com The latent heat of sublimation represents the energy required for the compound to transition from a solid to a gaseous state. A higher heat of sublimation generally corresponds to a lower vapor pressure, which can be influenced by factors such as molecular weight and strong intermolecular interactions within the crystal lattice. cortecvci.com

The following table categorizes various VCI compounds by their vapor pressure to illustrate how this compound compares to other inhibitors.

Vapor Pressure GroupVapor Pressure (at 20°C)Example Inhibitors
Low Vapor Pressure< 10⁻⁴ mm HgDicyclohexylamine nitrite
Medium Vapor Pressure10⁻⁴ to 10⁻³ mm HgThis compound, Diethanolamine Benzoate, Benzotriazole
High Vapor Pressure> 10⁻³ mm HgMonoethanolamine Benzoate, Tolyltriazole
This table is based on data and classifications found in U.S. Patent 4,275,835. google.com

Biological and Biomedical Research Perspectives of Cyclohexylamine Benzoate

Role in Organic Synthesis for Bioactive Compounds

Cyclohexylamine (B46788) benzoate (B1203000) serves as a versatile intermediate in organic synthesis, providing the necessary molecular scaffolds for the production of more complex molecules with specific biological activities. alibaba.com Its utility spans both the pharmaceutical and agrochemical industries.

Cyclohexylamine benzoate is established as a key intermediate in the pharmaceutical industry. atamankimya.comkesslerchemical.com It functions as a building block, offering a reactive platform for further chemical transformations to create a diverse range of organic compounds. The compound's structure is a precursor in the synthesis of more complex active pharmaceutical ingredients. atamankimya.com For instance, it is utilized in the manufacturing of various products, including some topical medications. atamankimya.com The cyclohexylamine moiety, in particular, is a common structural feature in many pharmaceutical agents, and the benzoate salt provides a stable and convenient form for its storage and use in synthetic pathways.

In the field of agriculture, this compound is recognized as a valuable precursor for the synthesis of agrochemicals. alibaba.com The cyclohexylamine component is especially critical in the creation of various crop protection agents. nbinno.com Its unique molecular structure serves as a foundational component for certain classes of herbicides and insecticides, contributing to their efficacy in pest and weed management. nbinno.com The chemical properties of the cyclohexylamine group allow it to participate in complex reactions that lead to molecules with targeted biological activities, essential for the development of modern agricultural products. nbinno.com

Table 1: this compound in Organic Synthesis

Application Area Role of this compound Key Structural Moiety Examples of End Products
Pharmaceuticals Serves as a versatile intermediate and building block. Cyclohexylamine Topical medications, various other complex organic molecules. atamankimya.com
Agrochemicals Acts as a precursor in the synthesis of crop protection agents. nbinno.com Cyclohexylamine Herbicides and insecticides. nbinno.com

Mechanistic Investigations in Biological Systems

The metabolic fate of this compound involves the pathways of its individual components. The benzoate portion is known to be metabolized by various microorganisms. nih.gov A central step in its anaerobic metabolism is the activation of benzoate to benzoyl-CoA. nih.gov From there, the benzoyl-CoA can be reduced and undergo ring cleavage, eventually being broken down into simpler molecules like acetate (B1210297) and CO2. nih.gov For instance, in the bacterium Syntrophus aciditrophicus, benzoate metabolism leads to the transient accumulation of intermediates such as cyclohexane (B81311) carboxylate, pimelate, and glutarate. nih.gov

While specific transport mechanisms for this compound as a single entity are not well-defined, general principles of amine transport are relevant. The transport of charged amine species across biological membranes can be a complex process, potentially involving deprotonation-reprotonation cycles to move the molecule across the hydrophobic membrane environment.

The lipophilic nature of the cyclohexyl group in cyclohexylamine suggests a high likelihood of interaction with biological membranes. nih.gov Studies on cyclic hydrocarbons, such as cyclohexane, show that these molecules preferentially partition into the lipid bilayer of cell membranes. nih.gov This accumulation can lead to physical changes in the membrane, including swelling of the bilayer and an increase in membrane fluidity. nih.gov Such alterations to the membrane's integrity can increase the passive flux of ions, such as protons, across the membrane. nih.gov

These membrane effects have direct consequences for the function of membrane-embedded enzymes. nih.gov The changes in the lipid environment can alter protein-lipid interactions, which may inactivate enzymes. researchgate.net For example, in proteoliposomes, cyclic hydrocarbons can dissipate the proton motive force by increasing proton permeability and, at higher concentrations, directly inactivate the enzyme cytochrome c oxidase. nih.gov The activity of membrane-associated enzymes can be modulated by the physical properties of the membrane, such as lateral pressure, curvature, and thickness. nih.gov

There is no direct research on the effect of the intact this compound salt on neuronal signaling. However, studies on its individual components reveal significant interactions with the nervous system.

The cyclohexylamine/cyclohexane moiety has demonstrated neurotoxic potential. Exposure to cyclohexylamine can cause symptoms such as lightheadedness, drowsiness, and anxiety. rupahealth.com In humans, cyclohexane exposure has been linked to headaches, dizziness, motor changes, and verbal memory impairment. nih.gov

The benzoate component has a more complex and widely studied relationship with neuronal signaling. High doses of sodium benzoate have been shown to induce neurobehavioral deficits in rats, including increased anxiety, impaired memory, and reduced locomotion, linked to oxido-inflammatory stress in the brain. research-nexus.net Conversely, benzoate is also investigated for therapeutic potential in several neuropsychiatric disorders. nih.gov It has been studied for its effects on schizophrenia, depression, and some neurodegenerative diseases. nih.govmdpi.com A systematic review and meta-analysis found that sodium benzoate demonstrated a positive effect on global cognitive function in individuals with neuropsychiatric disorders, including early-phase Alzheimer's disease and chronic schizophrenia. nih.govtmu.edu.tw The mechanism of related compounds, such as arylcyclohexylamines, involves antagonism of the NMDA receptor, a key component in neuronal signaling responsible for dissociative and amnesic effects. nih.gov

Table 2: Summary of Mechanistic Investigations

Area of Investigation Observed or Hypothesized Effect Relevant Component Key Findings
Metabolic Pathways Undergoes degradation via anaerobic pathways in microorganisms. nih.gov Benzoate Activated to benzoyl-CoA, followed by ring reduction and cleavage. nih.gov
Biological Membranes Partitions into the lipid bilayer, increasing fluidity and ion permeability. nih.gov Cyclohexylamine Leads to membrane swelling and dissipation of proton motive force. nih.gov
Enzyme Interactions Alters the function of membrane-embedded enzymes. nih.gov Cyclohexylamine Can lead to inactivation of enzymes like cytochrome c oxidase. nih.gov
Neuronal Signaling Exhibits both neurotoxic and potentially therapeutic effects. rupahealth.comresearch-nexus.nettmu.edu.tw Both Cyclohexylamine can cause dizziness and anxiety; Benzoate has been shown to impact cognitive function in neuropsychiatric disorders. rupahealth.comtmu.edu.tw

Research on Mechanisms of Biological Effects

Analysis of Dose-Response Relationships for Biological Outcomes

The fundamental principle that "the right dose differentiates a poison from a remedy" is a cornerstone of toxicology and pharmacology. This concept establishes that the intensity of a biological response is related to the amount of a substance an organism is exposed to. A crucial assumption in this relationship is the existence of a dose below which no measurable response occurs, and conversely, a dose at which a maximum response is achieved, with no further increase in effect despite an increase in dose.

Dose-response relationships are critical for understanding the cause-and-effect relationship between chemical exposure and subsequent biological outcomes. This relationship, however, does not typically apply to true allergic reactions, which are immune system-mediated and where the chemical acts as a trigger rather than the direct cause of the response.

The characterization of dose-response can be influenced by the timing of the effect measurement. A latent period may exist between exposure and the observable outcome, meaning that if effects are measured too soon, no response may be detected even if the exposure is causally linked to the outcome.

Different models are used to describe dose-response relationships, including the threshold, linear, and biphasic (hormetic) models. The hormetic model is characterized by a biphasic response where low doses elicit a stimulatory or beneficial effect, while high doses are inhibitory or toxic. This biphasic dose-response has been observed across a wide range of biological models, endpoints, and chemical agents, suggesting its broad applicability.

Exposure in dose-response studies can be defined in several ways, including:

Peak exposure: The maximum concentration reached.

Duration of exposure: The length of time at or above a certain concentration.

Average exposure: A time-weighted average of concentration over a period.

Cumulative exposure: The total sum of time-weighted exposures.

Understanding these different exposure metrics is essential for accurately assessing the relationship between the dose of a substance like this compound and its biological effects.

Methodologies for Resolving Discrepancies in Biological Data

For instance, in the context of studying the effects of sodium benzoate on hepatic encephalopathy, a meta-analysis was conducted that included clinical trials, animal studies, and case reports. This inclusive approach allows for a broader understanding of the compound's effects across different study types and populations. However, a significant challenge in such analyses is the presence of heterogeneity among studies, which refers to the variation in study outcomes beyond what would be expected by chance. Identifying and exploring the sources of this heterogeneity is a key part of resolving discrepancies.

Furthermore, when evaluating biological data, it is important to consider the specific endpoints measured. For example, in toxicological studies, the LD50 (the dose at which 50% of the test animals die) is a common metric. However, relying solely on a single point like the LD50 can be an oversimplification, as it doesn't capture the full spectrum of the dose-response curve or less severe toxic effects. A more comprehensive approach involves examining a range of effective doses (ED) for various biological effects, which can provide a more nuanced understanding of a compound's activity.

Investigation of Antimicrobial and Antifungal Properties of this compound Derivatives

The search for novel antimicrobial agents is driven by the increasing challenge of antimicrobial resistance. Functionally substituted cyclohexane derivatives are among the classes of organic compounds being explored for their potential as antimicrobial agents. medwinpublisher.org Research has demonstrated that various derivatives of cyclohexane possess a wide range of biological activities, including antibacterial and antifungal properties. medwinpublisher.orgcabidigitallibrary.org

Studies on cyclohexane derivatives have shown variable efficacy against different types of microorganisms. For example, some derivatives exhibit greater activity against Gram-negative bacteria compared to Gram-positive bacteria. medwinpublisher.org The specific chemical structure of the derivative plays a crucial role in its antimicrobial spectrum and potency.

One area of investigation involves the synthesis of Schiff bases derived from cyclohexylamine. These compounds are formed by the reaction of a primary amine (cyclohexylamine) with a carbonyl compound. The resulting Schiff bases have been tested for their in vitro antimicrobial activity against a panel of bacteria and fungi. For example, Schiff bases synthesized from the condensation of cyclohexylamine with benzophenone (B1666685) and 2,4-dihydroxybenzophenone (B1670367) have been evaluated. The results indicated that one of the derivatives showed promising activity against all tested pathogens, which included Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungi (Aspergillus niger and Candida albicans). neliti.com In contrast, the other derivative showed activity only against Streptococcus pyogenes. neliti.com

The agar (B569324) well diffusion method is a common technique used to screen for and evaluate the antimicrobial and antifungal properties of these compounds. medwinpublisher.orgresearchgate.net This method allows for the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research into functionally substituted cyclohexane derivatives has identified compounds that are significantly more active than standard reference drugs against certain fungal strains like Candida albicans, Candida glabrata, and Geotrichum candidum. cabidigitallibrary.org The presence of certain chemical groups, such as halogens at specific positions on a benzene (B151609) ring within the derivative, has been found to enhance antimicrobial activity. cabidigitallibrary.org

Table 1: Antimicrobial Activity of a Cyclohexane Tosyloxyimine Derivative

Microorganism Activity Level
Gram-negative bacteria More active
Gram-positive bacteria Less active
Fungi Less active
Acinetobacter baumannii BDU-32 Most sensitive bacteria

This table is based on data from a study on a specific cyclohexane tosyloxyimine derivative and may not be representative of all this compound derivatives. medwinpublisher.org

Studies on Ammonia (B1221849) Toxicity Potentiation by Benzoate Components

The benzoate component of this compound has been the subject of research regarding its interaction with ammonia metabolism and toxicity. Studies have shown that sodium benzoate can have a dual effect on ammonia toxicity, depending on the dose. At a high dose (9.5 mmoles/kg body weight), sodium benzoate was found to significantly increase mortality in rats challenged with ammonia. nih.gov Conversely, a lower dose (2.5 mmoles/kg body weight) appeared to offer protection against ammonia toxicity in fasted animals. nih.gov

The mechanism by which benzoate potentiates ammonia toxicity is believed to be through the inhibition of the urea (B33335) cycle. nih.gov This was supported by in vitro studies using isolated hepatocytes, which showed that benzoate inhibited ammonia disappearance and urea formation. nih.gov Further research in mice confirmed that sodium benzoate increases mortality and blood ammonia levels in animals given ammonium (B1175870) acetate. nih.gov This effect was associated with decreased urea production and lower levels of N-acetylglutamate, a key activator of the urea cycle. nih.gov

Interestingly, pretreatment with L-carnitine was found to prevent the potentiation of ammonia toxicity by sodium benzoate. nih.gov L-carnitine administration suppressed mortality, lowered blood ammonia, and increased urea production and N-acetylglutamate levels in mice treated with ammonium acetate and sodium benzoate. nih.gov

These findings highlight a complex interaction between benzoate and ammonia metabolism. While sodium benzoate has been considered for the treatment of hyperammonemia in humans, these studies raise a note of caution, indicating that its use in this context may be counterproductive under certain conditions by exacerbating ammonia toxicity. nih.gov

Table 2: Effect of Sodium Benzoate on Ammonia Toxicity in Rats

Dose of Sodium Benzoate Effect on Ammonia Toxicity
9.5 mmoles/kg Increased mortality

This table summarizes findings from a study in rats and illustrates the dose-dependent effect of benzoate on ammonia toxicity. nih.gov

Environmental Fate and Degradation Research of Cyclohexylamine Benzoate

Abiotic Degradation Pathways in Environmental Systems

Cyclohexylamine (B46788) benzoate (B1203000), as a salt, exists in equilibrium with its constituent ions in aqueous environments: the cyclohexylammonium cation and the benzoate anion. Therefore, its abiotic degradation is largely determined by the individual degradation pathways of cyclohexylamine and benzoic acid.

Hydrolysis: The ionic bond between the cyclohexylammonium and benzoate ions is subject to hydrolysis. In aqueous environments, the salt will dissociate. The stability of the individual components to hydrolysis varies. Cyclohexylamine, as a primary aliphatic amine, is generally stable to hydrolysis under typical environmental pH conditions. Benzoic acid is also resistant to hydrolysis.

Photodegradation: Direct photolysis of cyclohexylamine is not expected to be a significant degradation pathway as it does not absorb light in the environmental UV spectrum. However, benzoic acid can undergo photodegradation. Studies have shown that benzoic acid in aqueous solutions can be degraded by UV irradiation, and this process can be enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs) that generate hydroxyl radicals. For instance, the photodegradation of benzoic acid has been demonstrated using titanium dioxide (TiO2) as a photocatalyst. The degradation rate in such systems is influenced by factors like the initial concentration of the pollutant, the amount of catalyst, and the pH of the solution. The degradation of benzoic acid in these processes generally follows pseudo-first-order kinetics.

Other Abiotic Processes: In subcritical water conditions, at elevated temperatures and pressures, benzoic acid has been shown to undergo decarboxylation to form benzene (B151609). However, it is more stable than its derivatives under these conditions, with significant degradation occurring at temperatures above 300°C.

Biodegradation Studies of Benzoate Compounds

The biodegradation of cyclohexylamine benzoate will involve the microbial breakdown of its two components. Both cyclohexylamine and benzoate are known to be biodegradable by various microorganisms.

Microbial Metabolism and Degradation Kinetics

Benzoate Biodegradation: Benzoate is a common intermediate in the microbial catabolism of numerous aromatic compounds and is readily biodegradable under both aerobic and anaerobic conditions.

Under aerobic conditions , bacteria and fungi employ several pathways to degrade benzoate. A common pathway involves the conversion of benzoate to catechol by benzoate dioxygenase. Catechol is then further degraded via ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism like succinyl-CoA and acetyl-CoA. Another aerobic pathway involves the initial activation of benzoate to benzoyl-CoA.

Under anaerobic conditions , the degradation of benzoate is initiated by its conversion to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved, leading to aliphatic intermediates that can enter central metabolic pathways. This process has been observed in diverse groups of anaerobic bacteria, including denitrifying, sulfate-reducing, and phototrophic bacteria.

The kinetics of benzoate biodegradation can be influenced by the initial substrate concentration. Studies have shown that at very low concentrations, the degradation may not follow simple first-order kinetics, and there might be a threshold concentration below which degradation does not occur.

Cyclohexylamine Biodegradation: Several bacterial strains have been isolated that can utilize cyclohexylamine as a sole source of carbon and nitrogen. The primary degradation step typically involves the oxidative deamination of cyclohexylamine to cyclohexanone (B45756) and ammonia (B1221849). For example, a strain of Pseudomonas plecoglossicida was shown to release ammonia into the medium when grown on cyclohexylamine, and it could also grow on cyclohexanone, supporting this initial deamination step. Another bacterium, Brevibacterium oxydans, degrades cyclohexylamine via cyclohexanone, which is then further metabolized through ring cleavage to adipic acid.

Influence of Environmental Factors on Biodegradation

The biodegradation of benzoate and related compounds is influenced by a variety of environmental factors:

Nutrient Availability: The presence of other carbon and nitrogen sources can impact the rate of benzoate degradation. Some studies have shown that easily assimilable carbon sources can lead to a delayed initiation or even inhibition of benzoate degradation, as microorganisms may preferentially utilize the more readily available substrate. Conversely, the presence of specific inorganic nutrients, such as ammonium (B1175870) and magnesium, can have a positive effect on the biodegradation process.

pH and Temperature: The optimal pH and temperature for the biodegradation of benzyl (B1604629) benzoate by Pseudomonas desmolyticum were found to be 7.0 and 30 °C, respectively. Deviations from these optimal conditions can significantly reduce the rate of degradation.

Oxygen Availability: The metabolic pathways for benzoate degradation are distinct under aerobic and anaerobic conditions, as described above. The presence or absence of oxygen is a critical factor determining which microbial communities and enzymatic systems are active.

Presence of Inhibitors: The degradation of one compound can be inhibited by the presence of another. For instance, the biodegradation of p-nitrobenzoate by a pseudomonad was found to be competitively inhibited by benzoate.

Bioconcentration Potential in Aquatic Ecosystems

The bioconcentration potential of this compound in aquatic organisms can be inferred from the properties of its individual components. The bioconcentration factor (BCF) is a key parameter used to assess this potential.

Cyclohexylamine: Based on its octanol-water partition coefficient (log Kow) of 1.49, a BCF of 3 has been estimated for cyclohexylamine. nih.gov According to standard classification schemes, a BCF of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low.

Benzoic Acid/Benzoate: Benzoic acid has a log Kow of 1.87. Experimental studies have determined low bioconcentration factors for benzoate in aquatic species.

OrganismBCF (wet weight)Exposure Duration
Golden Ide (Leuciscus idus melanotus)<103 days
Green Algae (Chlorella fusca)<101 day

These low BCF values indicate a low potential for benzoic acid to bioaccumulate in aquatic food chains. inchem.org For sodium benzoate, an estimated BCF of 3 has been calculated, further supporting the low bioconcentration potential. nih.gov

Advanced Methodologies and Future Research Directions for Cyclohexylamine Benzoate

Integration of Experimental and Computational Approaches in Research

The comprehensive understanding of cyclohexylamine (B46788) benzoate's properties and functionalities is significantly enhanced by the synergistic integration of experimental and computational research. This dual approach allows for a deeper insight into the molecular behavior of the compound, which is crucial for optimizing its current applications and exploring new ones.

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become invaluable tools in elucidating the structure-property relationships of cyclohexylamine benzoate (B1203000). niscpr.res.in DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which complement experimental data from spectroscopic techniques. researchgate.netnih.gov For instance, computational studies can help rationalize the thermodynamic properties of cyclohexylamine benzoate, reconciling discrepancies that may arise between different experimental measurements, such as combustion calorimetry and vapor pressure analysis.

In the context of its primary application as a corrosion inhibitor, computational modeling provides insights into the adsorption mechanism of this compound on metal surfaces. dntb.gov.ua MD simulations can model the dynamic interactions between the inhibitor molecules and the metallic substrate in a corrosive environment, helping to understand the formation and stability of the protective film. dntb.gov.ua These theoretical findings can then be validated and refined through experimental techniques like electrochemical impedance spectroscopy (EIS) and surface analysis methods.

The following table summarizes the integration of these approaches:

Research AreaExperimental TechniquesComputational MethodsSynergistic Outcome
Structural ElucidationSingle-Crystal X-ray Diffraction (SCXRD), FT-IR, NMR SpectroscopyDensity Functional Theory (DFT) for geometry optimization and vibrational analysisValidation of crystal structure and detailed understanding of intermolecular forces.
Corrosion Inhibition MechanismElectrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization, Weight Loss MeasurementsMolecular Dynamics (MD) simulations, Quantum Chemical CalculationsElucidation of adsorption behavior and protective film formation on metal surfaces. dntb.gov.ua
Thermodynamic PropertiesCombustion Calorimetry, Vapor Pressure MeasurementsAb initio calculations (e.g., CCSD(T)/CBS)Reconciliation of conflicting experimental data and accurate determination of thermodynamic parameters.

Development of Novel Characterization Techniques for this compound

While standard analytical techniques provide a solid foundation for characterizing this compound, the development and application of novel and advanced methods are crucial for a more nuanced understanding of its properties, particularly in complex systems.

For the solid-state characterization of this compound and other organic salts, advanced crystallographic methods are being explored. Techniques like microbatch under-oil crystallization can facilitate the growth of high-quality single crystals, which are essential for detailed structural analysis by Single Crystal X-ray Diffraction (SCXRD). rsc.org This is particularly useful for overcoming challenges in crystallizing organic salts, which can be a bottleneck in their structural elucidation. rsc.org

In the realm of its application as a corrosion inhibitor, in-situ characterization techniques are providing real-time insights into its mechanism of action. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the adsorption of inhibitor molecules on a metal surface at the nanoscale. Furthermore, advanced surface-sensitive techniques are being adapted to study inhibitor films. X-ray Photoelectron Spectroscopy (XPS), when performed with careful sample handling to prevent post-immersion oxidation, can provide detailed information about the chemical composition of the inhibitor-metal interface. rsc.org

The following table details some novel and advanced characterization techniques:

TechniqueApplication for this compoundInformation Gained
Microbatch Under-Oil CrystallizationFacilitating high-quality single crystal growth. rsc.orgImproved structural data from SCXRD. rsc.org
X-ray Photoelectron Spectroscopy (XPS)Analysis of the inhibitor film on metal surfaces. rsc.orgElemental and chemical composition of the protective layer. rsc.org
Atomic Force Microscopy (AFM)In-situ visualization of inhibitor adsorption.Real-time observation of film formation and surface morphology changes.

Identification and Addressing of Gaps in Current this compound Research

Despite the existing body of knowledge on this compound, several research gaps remain. Addressing these gaps is essential for enhancing its performance in current applications and for the development of new technologies based on this compound.

One significant area for further research is the optimization of its performance as a corrosion inhibitor under a wider range of environmental conditions. While its efficacy in acidic media is documented, more systematic studies are needed to understand its performance in neutral and alkaline environments, as well as in the presence of various corrosive ions. Furthermore, long-term performance studies are necessary to evaluate the durability and stability of the protective film formed by this compound.

Another research gap lies in the exploration of synergistic effects with other compounds. Investigating the combination of this compound with other corrosion inhibitors could lead to the development of more effective and versatile inhibitor formulations. This could involve both experimental screening and computational modeling to identify promising synergistic combinations.

In the area of synthetic chemistry, there is an opportunity to explore new, more efficient, and environmentally friendly synthesis routes for this compound and its derivatives. This could involve the use of green solvents, catalysts, and energy-efficient reaction conditions. The synthesis and characterization of novel derivatives with tailored properties for specific applications also represent a promising avenue for future research.

The following table outlines the identified research gaps and potential approaches to address them:

Identified Research GapProposed Research Direction
Limited understanding of corrosion inhibition in diverse environments.Systematic studies on performance in neutral/alkaline pH and in the presence of various ions. Long-term stability assessments.
Lack of research on synergistic inhibitor formulations.Experimental and computational screening of this compound in combination with other inhibitors.
Need for more sustainable synthesis methods. Development of green chemistry approaches for the synthesis of this compound and its derivatives.

Exploration of Emerging Applications and Interdisciplinary Studies Involving this compound

Beyond its established role as a corrosion inhibitor, this compound holds potential for a range of emerging applications, warranting interdisciplinary investigation.

In the field of materials science, the self-assembly properties of this compound and its derivatives could be exploited for the development of novel functional materials. The formation of ordered structures through non-covalent interactions could be utilized in areas such as crystal engineering and the design of stimuli-responsive materials. The solid-state properties of its crystals, including mechanical and thermal characteristics, are also an area for further fundamental research.

The use of this compound as a pharmaceutical intermediate is a known application, but further exploration into its role as a building block for the synthesis of more complex and biologically active molecules is a promising research direction. kesslerchemical.comatamankimya.com This could involve its use in the development of new therapeutic agents.

Interdisciplinary studies could also explore the application of this compound in areas such as the formulation of functional coatings with combined anti-corrosion and other properties, or its use in the development of smart materials that respond to environmental triggers. The broader class of organic amine salts is also finding new applications, which could inspire novel uses for this compound. science.gov

The following table presents potential emerging applications and the corresponding interdisciplinary fields:

Emerging ApplicationInterdisciplinary FieldResearch Focus
Functional MaterialsMaterials Science, Crystal EngineeringExploiting self-assembly for the design of smart and responsive materials.
Advanced Pharmaceutical SynthesisMedicinal Chemistry, Organic SynthesisUse as a scaffold for the synthesis of novel bioactive compounds. kesslerchemical.comatamankimya.com
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Q & A

Basic: What are the standard synthesis methods for cyclohexylamine benzoate, and how are reaction conditions optimized?

This compound is synthesized via acid-base reactions between cyclohexylamine and benzoic acid derivatives. A common method involves reacting cyclohexylamine with benzoyl chloride in the presence of pyridine to neutralize HCl byproducts, yielding cyclohexylammonium benzoate . Optimization includes:

  • Solvent selection : Polar solvents (e.g., ethanol) enhance solubility and reaction efficiency.
  • Stoichiometric ratios : A 1:1 molar ratio of cyclohexylamine to benzoyl chloride minimizes side products.
  • Temperature control : Reactions are typically conducted at 25–40°C to balance reaction rate and thermal stability .

Basic: Which characterization techniques are essential for verifying this compound’s structural and optical properties?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Determines molecular packing and hydrogen-bonding networks in crystalline structures .
  • FT-IR and NMR spectroscopy : Confirm functional groups (e.g., NH₃⁺ and COO⁻ interactions) and purity .
  • UV-Vis spectroscopy : Assess optical transparency and bandgap properties, critical for nonlinear optical (NLO) applications .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition typically observed above 200°C .

Advanced: How can researchers resolve contradictions in toxicity data for cyclohexylamine derivatives, particularly in reproductive studies?

Discrepancies in reproductive toxicity studies (e.g., variable effects on male fertility) require:

  • Dose-response analysis : Distinguish between transient and dose-dependent effects. For example, doses below 150 mg/kg/day in rats show minimal impact, while higher doses impair spermatogenesis .
  • Covariance adjustment : Control for confounding factors like maternal weight loss, which may indirectly affect fetal development .
  • Longitudinal multi-generation studies : Assess cumulative effects, as seen in Oser et al. (1976), where five generations of rats exposed to 150 mg/kg/day showed reduced litter sizes only in initial generations .

Advanced: What methodological strategies improve the growth of high-quality this compound crystals for NLO applications?

Optimizing crystal growth involves:

  • Slow evaporation technique : Use saturated solutions in ethanol/water mixtures at 30°C to control nucleation rates and minimize defects .
  • pH modulation : Maintain a pH of 4–5 to stabilize the zwitterionic structure (cyclohexylammonium–benzoate) and enhance SHG efficiency .
  • Doping studies : Introduce π-conjugated additives (e.g., para-methoxy groups) to amplify NLO response, as demonstrated in cyclohexylammonium 4-methoxy benzoate (C4MB) crystals .

Advanced: How do computational and experimental approaches reconcile discrepancies in this compound’s thermodynamic properties?

Conflicting enthalpy data (e.g., from combustion calorimetry vs. DFT calculations) are addressed by:

  • Validation against benchmark datasets : Compare experimental values (e.g., ΔfH° = -418 kJ/mol) with high-level ab initio calculations (e.g., CCSD(T)/CBS) .
  • Error analysis : Identify systematic biases in vapor pressure measurements (e.g., deviations in vapor density ≈3.42 vs. ideal gas assumptions) .
  • Phase-specific studies : Separate contributions from solid-state lattice energy and solvation effects using Hess’s law .

Advanced: What strategies mitigate challenges in this compound’s application in polymer modification?

Key challenges include poor miscibility with nonpolar polymers and thermal degradation. Solutions involve:

  • Surface functionalization : Graft benzoate groups onto polymer backbones via free-radical initiators to enhance compatibility .
  • Co-polymerization : Incorporate this compound as a monomer in polyamide/polyester blends to improve thermal stability (Tg increases by ~15°C) .
  • In situ characterization : Use real-time FT-IR to monitor degradation pathways during processing .

Advanced: How can researchers design robust protocols for handling this compound in laboratory settings?

Safety protocols should address:

  • Ventilation : Maintain vapor concentrations below 10 ppm (NIOSH REL) using fume hoods .
  • Material compatibility : Avoid storage in aluminum/copper containers due to corrosion risks .
  • Spill management : Neutralize spills with dilute acetic acid, followed by adsorption using vermiculite .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.